

Technical Synthesis Guide: (3-(3-Butylureido)phenyl)boronic Acid

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Compound of Interest

Compound Name: (3-(3-Butylureido)phenyl)boronic acid

Cat. No.: B13978474

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Executive Summary & Applications

(3-(3-Butylureido)phenyl)boronic acid is a bifunctional small molecule integrating a urea linker (hydrogen bond donor/acceptor) with a phenylboronic acid moiety (reversible covalent interaction with diols).

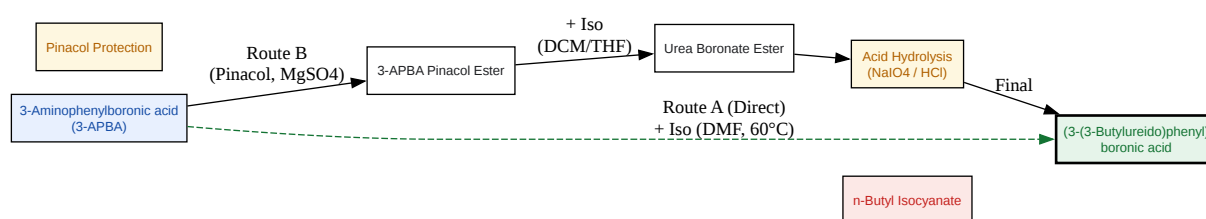
Key Applications:

- **Sugar Sensing:** The boronic acid group forms cyclic esters with 1,2- or 1,3-diols (e.g., glucose, fructose), modulating the electronic properties of the attached chromophore or fluorophore.
- **Enzyme Inhibition:** Urea derivatives of phenylboronic acids are explored as transition-state analogs for serine proteases and Rho-associated kinases (ROCK), where the boron atom engages the catalytic serine hydroxyl.
- **Supramolecular Chemistry:** Used as a building block for self-assembling networks driven by urea hydrogen bonding and boronate ester formation.

Retrosynthetic Analysis & Strategy

The synthesis is approached via two primary routes. Route A (Direct) is preferred for rapid generation of material. Route B (Protected) is recommended when high purity is required for biological assays, as it facilitates silica gel chromatography.

Reaction Pathway Diagram



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Figure 1: Strategic workflow comparing Direct Synthesis (Route A) and Pinacol-Protected Synthesis (Route B).

Protocol A: Direct Synthesis (High Efficiency)

This route utilizes the high nucleophilicity of the aniline nitrogen against the isocyanate electrophile.

Concept: 3-Aminophenylboronic acid (3-APBA) is reacted directly with n-butyl isocyanate.

Challenge: Boronic acids are amphiphilic and difficult to purify on silica gel (streaking/irreversible adsorption). Solution: Use a solvent that solubilizes the boronic acid (DMF or THF) and purify via precipitation/recrystallization.

Materials

Reagent	MW (g/mol)	Equiv.[1][2][3]	Amount	Notes
3-Aminophenylboronic acid	136.94	1.0	1.0 g (7.3 mmol)	Use free base or hemisulfate*
n-Butyl Isocyanate	99.13	1.1	0.80 g (0.90 mL)	Moisture sensitive; dispense in hood
Triethylamine (TEA)	101.19	1.2	0.89 g (1.2 mL)	Only if using hemisulfate salt
DMF (Anhydrous)	-	-	10 mL	Solvent

*Note: If using the hemisulfate salt of 3-APBA, TEA is mandatory to liberate the free amine.

Experimental Steps

- Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
- Dissolution: Add 3-Aminophenylboronic acid (1.0 g) to the flask. Add anhydrous DMF (10 mL).
 - Observation: The solid may not dissolve completely until base/isocyanate is added.
 - If using salt: Add TEA (1.2 mL) now. Stir for 10 mins.
- Addition: Cool the mixture to 0°C (ice bath). Dropwise add n-butyl isocyanate (0.90 mL) via syringe over 5 minutes.
- Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 4–6 hours.
 - Monitoring: Check by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (SM amine is red/purple; Product urea is faint/negative) or UV.
- Workup (Precipitation Method):

- Pour the reaction mixture slowly into 100 mL of ice-cold 1M HCl (acidic quench helps precipitate the boronic acid and removes unreacted amine).
- Critical Step: Boronic acids are water-soluble at high pH (boronate formation). Ensure pH < 4.
- A white precipitate should form. Stir for 30 minutes.
- Isolation: Filter the solid using a sintered glass funnel. Wash cake with cold water (2 x 20 mL) followed by Hexanes (2 x 20 mL) to remove excess isocyanate.
- Drying: Dry under high vacuum at 40°C for 12 hours.

Yield Expectation: 70–85% Appearance: White to off-white powder.

Protocol B: Pinacol-Protected Route (High Purity)

Recommended if the direct product is oily or impure. The pinacol ester is lipophilic, allowing standard silica chromatography.

Step 1: Protection

- Reflux 3-APBA (1.0 eq) with Pinacol (1.1 eq) in Toluene using a Dean-Stark trap (2 hours).
- Evaporate solvent to yield 3-aminophenylboronic acid pinacol ester.

Step 2: Urea Formation

- Dissolve Pinacol ester (1.0 eq) in DCM.
- Add n-Butyl Isocyanate (1.1 eq). Stir at RT for 3 hours.
- Purification: Flash Chromatography (Silica Gel, Hexane/EtOAc gradient). Isolate the urea-pinacol ester.

Step 3: Deprotection (Oxidative Cleavage)

Boronic esters are stable to simple acid hydrolysis. Oxidative cleavage is required.

- Dissolve intermediate in Acetone/Water (4:1).
- Add NaIO₄ (3.0 eq) and NH₄OAc (3.0 eq). Stir 24h.
- Extract with EtOAc. The boronic acid may remain in the organic or aqueous phase depending on pH.
- Preferred: Transesterification with polystyrene-bound boronic acid scavenger or simple hydrolysis with 1M HCl/MeOH if the substrate tolerates it.

Quality Control & Self-Validation

To ensure scientific integrity, the product must be validated using the following "Self-Validating" checkpoints.

NMR Characterization (Expected Data)

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 8.50 (s, 1H, Ar-NH-CO): Diagnostic urea proton.
 - 7.80 (s, 2H, B(OH)₂): Broad singlet, disappears with D₂O shake. Crucial for confirming boronic acid integrity.
 - 7.6–7.1 (m, 4H, Ar-H): Aromatic region.
 - 6.10 (t, 1H, CO-NH-Bu): Triplet coupling to methylene.
 - 3.05 (q, 2H, N-CH₂): Methylene adjacent to urea.
 - 1.4–0.8 (m, 7H, Butyl chain): Multiplets and triplet methyl.
- ¹¹B NMR:
 - ~28–30 ppm: Broad singlet. Indicates tricoordinate boron (boronic acid).[4]
 - Alert: Sharp peak at ~20 ppm suggests boronate anion (sample too basic) or tetrahedral adduct.

Mass Spectrometry (ESI-MS)

- Target Mass (M): 236.09
- Observed: Boronic acids often dehydrate in the MS source to form boroxines (cyclic trimers).
[5][6][7]
 - Look for

or trimer peaks

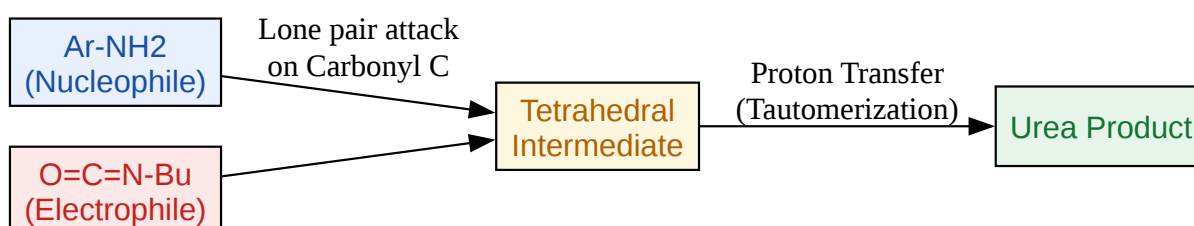
.
 - Note: The presence of a peak at M+1 (237) is good, but lack thereof does not indicate failure if the trimer is present.

Purity Check (HPLC)

- Column: C18 Reverse Phase.
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
- Issue: Boronic acids can tail significantly.
- Fix: Add 0.1% Sorbitol to the mobile phase to sharpen peaks (forms transient ester), or operate at low pH.

Mechanism of Action

The synthesis relies on the nucleophilic addition of the primary amine to the isocyanate carbon.



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Figure 2: Nucleophilic addition mechanism. The amine lone pair attacks the central carbon of the isocyanate, followed by rapid proton transfer to form the stable urea linkage.

Troubleshooting & Storage

Common Issues

- "Greasy" Product: Usually excess butyl isocyanate or butyl urea byproduct (from moisture).
 - Fix: Wash the solid precipitate extensively with Hexanes or Diethyl Ether. The target boronic acid is insoluble in ether; impurities are soluble.
- Dehydration (Boroxine Formation):
 - Boronic acids spontaneously form cyclic anhydrides (boroxines) upon drying.^{[5][6][7]} This is reversible.
 - Validation: ¹H NMR in wet DMSO usually hydrolyzes the boroxine back to the monomer B(OH)₂.

Storage

- Store at 4°C.
- Boronic acids can slowly dehydrate; keep in a tightly sealed vial.

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